tetranor-PGAM tetranor-PGAM Prostaglandin E2 (PGE2), one of the most widely investigated PGs, can be used as a biomarker of inflammation, disease state, or therapeutic effectiveness. However due to its rapid metabolism, direct measurement of PGE2 in biological samples is difficult. The major urinary metabolite of PGE2, tetranor-PGEM, serves as an indirect marker of PGE2 biosynthesis. Though like PGE2, tetranor-PGEM is also chemically unstable. tetranor-PGAM is a dehydration product of tetranor-PGEM and can be measured as a surrogate for tetranor-PGEM levels in urine.
Brand Name: Vulcanchem
CAS No.: 52510-53-9
VCID: VC0157596
InChI: InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1
SMILES: C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O
Molecular Formula: C16H22O6
Molecular Weight: 310.346

tetranor-PGAM

CAS No.: 52510-53-9

Reference Standards

VCID: VC0157596

Molecular Formula: C16H22O6

Molecular Weight: 310.346

tetranor-PGAM - 52510-53-9

CAS No. 52510-53-9
Product Name tetranor-PGAM
Molecular Formula C16H22O6
Molecular Weight 310.346
IUPAC Name 8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid
Standard InChI InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1
Standard InChIKey HYPIFMOQVFWSBF-WCQYABFASA-N
SMILES C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O
Description Prostaglandin E2 (PGE2), one of the most widely investigated PGs, can be used as a biomarker of inflammation, disease state, or therapeutic effectiveness. However due to its rapid metabolism, direct measurement of PGE2 in biological samples is difficult. The major urinary metabolite of PGE2, tetranor-PGEM, serves as an indirect marker of PGE2 biosynthesis. Though like PGE2, tetranor-PGEM is also chemically unstable. tetranor-PGAM is a dehydration product of tetranor-PGEM and can be measured as a surrogate for tetranor-PGEM levels in urine.
Synonyms tetranor-Prostaglandin A Metabolite
Reference 1.Hamberg, M. Inhibition of prostaglandin synthesis in man. Biochemical and Biophysical Research Communications 49, 720-726 (1972).
PubChem Compound 58560006
Last Modified Nov 11 2021
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